6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and have been widely used in various fields such as dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields an intermediate, which is then subjected to further reactions to introduce the ethylsulfanyl group. The reaction conditions often involve the use of palladium-catalyzed Buchwald-Hartwig amination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular targets. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-5H-benzo[a]phenoxazin-5-one
- 6-Chloro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-5H-benzo[a]phenothiazin-5-one
Uniqueness
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
78489-98-2 |
---|---|
Molekularformel |
C18H13NO2S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
6-ethylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C18H13NO2S/c1-2-22-18-16(20)12-8-4-3-7-11(12)15-17(18)21-14-10-6-5-9-13(14)19-15/h3-10H,2H2,1H3 |
InChI-Schlüssel |
UVRNUDYVRLOOHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.